The synthesis of DSR-141562 involves several key steps that leverage organic chemistry techniques to construct its complex structure. The synthesis begins with the preparation of intermediates through nitration, oxidation, and reduction reactions:
The final product is obtained through nucleophilic substitution reactions and purification steps, yielding DSR-141562 in significant yields .
The molecular structure of DSR-141562 can be analyzed through various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Data from NMR spectroscopy indicates distinct chemical shifts corresponding to hydrogen atoms in various environments within the molecule, confirming the expected structure .
DSR-141562 participates in several chemical reactions relevant to its mechanism of action:
These reactions have been shown to significantly affect behavioral outcomes in animal models, particularly in reversing deficits associated with schizophrenia .
The mechanism of action for DSR-141562 centers around its role as a selective inhibitor of phosphodiesterase type 1B:
The compound's ability to modulate these pathways suggests potential therapeutic benefits for cognitive and negative symptoms associated with schizophrenia .
DSR-141562 displays several notable physical and chemical properties:
These properties are critical for formulation development and pharmacokinetic studies .
DSR-141562 has significant potential applications in the field of neuroscience:
Schizophrenia manifests through complex neurobiological disturbances involving interconnected dopaminergic and glutamatergic pathways. Dysregulation originates not merely from hyperactivity in mesolimbic dopamine pathways driving positive symptoms (e.g., hallucinations), but equally from hypoactive mesocortical dopamine signaling underlying negative symptoms (e.g., social withdrawal) and cognitive deficits [7]. Concurrently, N-methyl-D-aspartate receptor (NMDAR) hypofunction disrupts cortical and hippocampal glutamate signaling, impairing synaptic plasticity and gating neuronal responses to dopamine [1] [3]. This dual pathology creates a self-reinforcing cycle: NMDAR hypofunction elevates striatal dopamine release, while dopamine D1 receptor stimulation modulates glutamatergic transmission in prefrontal regions essential for cognition [3] [5]. The convergence of dopamine and glutamate signaling on intracellular second messengers—particularly cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)—positions cyclic nucleotide regulation as a critical control point for restoring neuronal homeostasis [5].
Current antipsychotics primarily target dopamine D2 receptors, demonstrating robust efficacy for positive symptoms but minimal impact on negative and cognitive domains. First-generation agents (e.g., haloperidol) frequently induce extrapyramidal side effects due to excessive striatal D2 blockade, while second-generation drugs (e.g., olanzapine) cause metabolic disturbances through off-target receptor interactions [7]. Crucially, neither generation adequately addresses core cognitive impairments—including working memory, executive function, and processing speed deficits—which persist in >75% of patients and profoundly impair functional outcomes [1] [6]. This therapeutic gap persists because:
Phosphodiesterase 1B represents a mechanistically compelling target due to its unique integration of dopamine and glutamate signaling cascades. As a calcium/calmodulin-stimulated enzyme, phosphodiesterase 1B hydrolyzes both cAMP and cGMP in response to neuronal activation linked to NMDAR-mediated calcium influx [3] [8]. Its neuroanatomical distribution—highly enriched in striatum, prefrontal cortex, and hippocampus—overlaps precisely with regions governing motivation, cognition, and reward processing [1] [8]. Critically, phosphodiesterase 1B colocalizes with dopamine D1 and D2 receptors in striatal medium spiny neurons, positioning it to regulate dopaminergic transmission downstream of glutamate coincidence detection [3] [5]. Inhibition of phosphodiesterase 1B potentiates cyclic nucleotide signaling, thereby enhancing:
Table 1: Neurobiological Rationale for Phosphodiesterase 1B Inhibition in Schizophrenia
Pathophysiological Process | Consequence | Phosphodiesterase 1B Inhibition Effect |
---|---|---|
Mesocortical dopamine deficiency | Negative symptoms, cognitive impairment | Enhanced cAMP signaling downstream of D1 receptors |
Striatal NMDAR hypofunction | Dysregulated dopamine release | Potentiated cGMP signaling via calcium/calmodulin activation |
Cortico-hippocampal plasticity deficits | Impaired learning/memory | Increased CREB phosphorylation and BDNF expression |
Aberrant salience processing | Positive symptoms | Normalized striatal-cortical circuit activity |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1